3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is a complex organic compound that features a unique combination of fluorinated pyrimidine, pyrrolidine, and pyrazolo[1,5-a][1,4]diazepine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the fluorinated pyrimidine:
Construction of the pyrazolo[1,5-a][1,4]diazepine ring: This step involves the cyclization of intermediates under specific conditions, such as heating with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Fluorinated pyrimidines: Compounds with fluorine-substituted pyrimidine rings, such as 5-fluorouracil.
Pyrazolo[1,5-a][1,4]diazepine derivatives: Compounds with similar diazepine ring structures.
Uniqueness
3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is unique due to its combination of these three distinct moieties, which may confer unique biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C18H23FN6O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[5-(5-fluoro-4-pyrrolidin-1-ylpyrimidin-2-yl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid |
InChI |
InChI=1S/C18H23FN6O2/c19-15-11-20-18(21-17(15)23-6-1-2-7-23)24-8-3-9-25-14(12-24)10-13(22-25)4-5-16(26)27/h10-11H,1-9,12H2,(H,26,27) |
InChI Key |
FJIVZWZGRZEDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2F)N3CCCN4C(=CC(=N4)CCC(=O)O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.